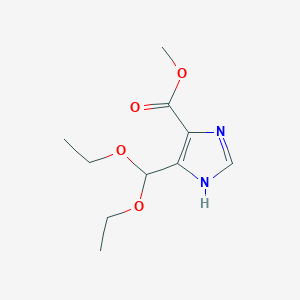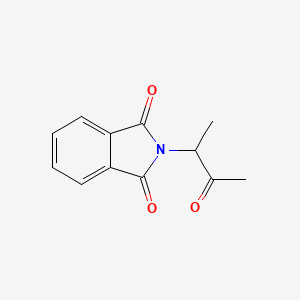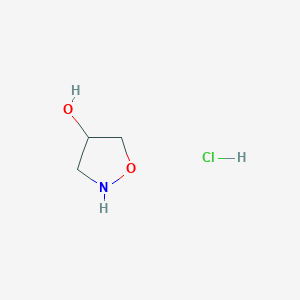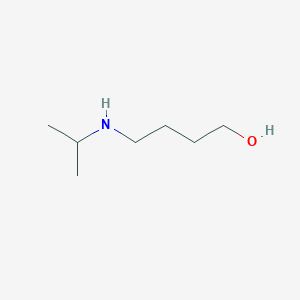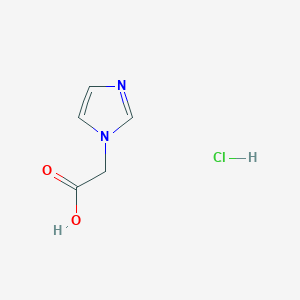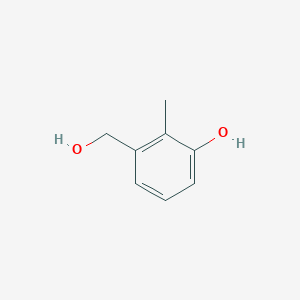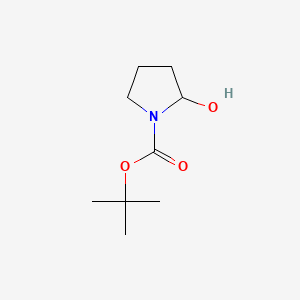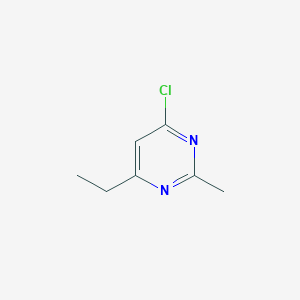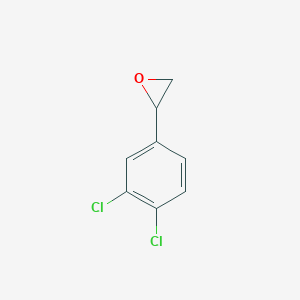
2-(3,4-Dichloro-phenyl)-oxirane
Descripción general
Descripción
Aplicaciones Científicas De Investigación
-
Application in Weed Science
- Field : Weed Science
- Summary : The compound Propanil [N-(3 ,4-dichloro- phenyl)propanamidel] is used for controlling barnyardgrass in rice fields .
- Method : Applications of Propanil were made to two- to three-leaf, three- to four-leaf, five- to six-leaf, or tillering barnyardgrass .
- Results : Barnyardgrass control at 9 weeks after final treatment was greater than 90% for all growth stages except the 0.1 kg ai/ha rate applied to three- to four-leaf barnyardgrass in 1983 .
-
Application in Molecular Pharmacology
- Field : Molecular Pharmacology
- Summary : The compound 2-[2-(3,4-dichloro-phenyl)-2,3-dihydro-1H-isoindol-5-ylamino]-nicotinic acid (PD-307243) is known as a hERG channel activator .
- Method : The mechanisms of action of PD-307243 were investigated on hERG channels stably expressed in Chinese hamster ovary (CHO) cells using the patch-clamp technique .
- Results : PD-307243 concentration-dependently increased the hERG current and markedly slowed hERG channel deactivation and inactivation .
-
Application in Weed Science
- Field : Weed Science
- Summary : The compound Propanil [N-(3 ,4-dichloro- phenyl)propanamidel] is used for controlling barnyardgrass in rice fields .
- Method : Applications of Propanil were made to two- to three-leaf, three- to four-leaf, five- to six-leaf, or tillering barnyardgrass .
- Results : Barnyardgrass control at 9 weeks after final treatment was greater than 90% for all growth stages except the 0.1 kg ai/ha rate applied to three- to four-leaf barnyardgrass in 1983 .
-
Application in Organic Synthesis
- Field : Organic Synthesis
- Summary : 3,4-Dichlorophenyl isocyanate is a chemical compound used as a chemical intermediate and in organic synthesis .
- Method : It can be used industrially in the preparation of triclocarban by reaction with p-chloroaniline .
- Results : It is a solid, and ranges in colour from white to yellow. It is an irritant for tissues including eyes and mucous membranes, and inhalation of dust from the chemical is poisonous .
-
Application in Weed Science
- Field : Weed Science
- Summary : The compound Propanil [N-(3 ,4-dichloro- phenyl)propanamidel] is used for controlling barnyardgrass in rice fields .
- Method : Applications of Propanil were made to two- to three-leaf, three- to four-leaf, five- to six-leaf, or tillering barnyardgrass .
- Results : Barnyardgrass control at 9 weeks after final treatment was greater than 90% for all growth stages except the 0.1 kg ai/ha rate applied to three- to four-leaf barnyardgrass in 1983 .
-
Application in Organic Synthesis
- Field : Organic Synthesis
- Summary : 3,4-Dichlorophenyl isocyanate is a chemical compound used as a chemical intermediate and in organic synthesis .
- Method : It can be used industrially in the preparation of triclocarban by reaction with p-chloroaniline .
- Results : It is a solid, and ranges in colour from white to yellow. It is an irritant for tissues including eyes and mucous membranes, and inhalation of dust from the chemical is poisonous .
Safety And Hazards
Propiedades
IUPAC Name |
2-(3,4-dichlorophenyl)oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O/c9-6-2-1-5(3-7(6)10)8-4-11-8/h1-3,8H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIOFHWTUAOODBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=CC(=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20542856 | |
| Record name | 2-(3,4-Dichlorophenyl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20542856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dichloro-phenyl)-oxirane | |
CAS RN |
52909-94-1 | |
| Record name | 2-(3,4-Dichlorophenyl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20542856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3,4-Dichloro-phenyl)-oxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


